CYP2C19 Inhibitory Potency: 10-Fold Gain Over Parent Benzbromarone
The target compound exhibits a Ki of 370 nM against recombinant human CYP2C19, compared to 3,700 nM (3.7 μM) for the parent drug benzbromarone, representing an approximately 10-fold increase in binding affinity [1][2]. This difference is attributed to the neutral, non-ionizable methyl ether preventing electrostatic repulsion at the CYP2C19 active site, a phenomenon systematically demonstrated across the benzbromarone analog series [3].
| Evidence Dimension | CYP2C19 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 370 nM (0.37 μM) |
| Comparator Or Baseline | Benzbromarone (CAS 3562-84-3): Ki = 3,700 nM (3.7 μM) |
| Quantified Difference | ~10-fold lower Ki (higher affinity) for the methyl ether |
| Conditions | Recombinant human CYP2C19; competitive inhibition of 3-O-methylfluorescein O-demethylation; EnzFitter nonlinear least-squares fitting |
Why This Matters
A 10-fold potency difference means that at equal concentration, the methyl ether achieves far higher CYP2C19 target engagement, making it the preferred tool compound for CYP2C19 inhibition studies where maximal suppression of enzyme activity is required.
- [1] BindingDB. BDBM50158463 Ki summary — Cytochrome P450 2C19, Ki = 370 nM. Data from Locuson et al. J Med Chem 2004. View Source
- [2] BindingDB. BDBM50158462 (benzbromarone) Ki summary — Cytochrome P450 2C19, Ki = 3,700 nM. View Source
- [3] Locuson CW 2nd et al. J Med Chem. 2004;47(27):6768-76. Fig. 1, Table 1: neutral Bzbr analogs (including methyl ether 3) exhibit nanomolar Ki values vs. micromolar for anionic Bzbr. View Source
